Ethyl 2-amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoate
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Overview
Description
Ethyl 2-amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoate is a fluorinated organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 2-bromo-3,3,3-trifluoropropanoate with 3-fluoroaniline under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like alkyl halides and bases (e.g., sodium hydride) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various alkylated derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
Ethyl 2-amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluorophenyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-3,3,3-trifluoropropanoate
- Methyl 2-amino-3,3,3-trifluoropropanoate
- Ethyl 2-amino-3,3,3-trifluoropropionate hydrochloride
Uniqueness
Ethyl 2-amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoate is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which impart distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various research applications.
Properties
IUPAC Name |
ethyl 2-amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4NO2/c1-2-18-9(17)10(16,11(13,14)15)7-4-3-5-8(12)6-7/h3-6H,2,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLSNWVJRWZBNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC=C1)F)(C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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